REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]([F:22])([F:21])[F:20])=[CH:14][CH:13]=2)[NH:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[Na+].Cl>C(O)C>[CH3:11][C:10]1[NH:9][C:8]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]([F:21])([F:20])[F:22])=[CH:14][CH:13]=2)=[N:7][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(NC1C)C1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 100° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After such time the reaction mixture was cooled to +5° C.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N=C(N1)C1=CC=C(C=C1)OC(F)(F)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |